molecular formula C13H20Cl2N6 B1431922 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351620-79-5

1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Cat. No. B1431922
CAS RN: 1351620-79-5
M. Wt: 331.2 g/mol
InChI Key: OWIMVTHDBBIQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N6 . It is a solid in physical form . This compound is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” can be represented by the InChI code: 1S/C13H18N6O.2ClH/c1-20-12-4-2-11(3-5-12)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” include its molecular weight of 331.2 g/mol. It is a solid in physical form .

Scientific Research Applications

Pharmacology

In pharmacology, this compound’s derivatives are explored for their potential as central nervous system agents . The tetrazole moiety is a bioisostere for the carboxylate group, often used in drug design to improve pharmacokinetic properties . Piperazine derivatives are known to interact with various neurotransmitter receptors, which could make them valuable in creating new treatments for neurological disorders.

Medicine

The piperazine structure is integral to many pharmaceuticals, including antihistamines, antipsychotics, and antidepressants. As such, 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride could be a precursor or an intermediate in synthesizing compounds with similar therapeutic effects .

Agriculture

In the agricultural sector, piperazine compounds serve as growth promoters and antiparasitic agents in animal husbandry. While specific data on this compound’s use in agriculture is limited, its structural similarity to known agrochemicals suggests potential applications in this field .

Material Science

Piperazine derivatives are used in material science for the synthesis of polymers and resins . Their incorporation into polymeric chains can result in materials with enhanced flexibility, durability, and chemical resistance .

Biochemistry

In biochemistry, piperazine derivatives are often used as building blocks for the synthesis of more complex biological molecules. They can act as ligands, enzyme inhibitors, or intermediates in the production of biomolecules, which could be relevant for research in enzymology and metabolic pathways .

Mechanism of Action

Target of Action

The primary target of the compound 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the GABA receptor . The GABA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

Biochemical Pathways

The action of 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride on the GABA receptors affects the neurotransmission pathways . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system, leading to paralysis .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride’s action primarily involve the disruption of normal nerve function. By causing flaccid paralysis, it can lead to the expulsion of parasites from the host body .

properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6.2ClH/c1-11-2-4-12(5-3-11)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIMVTHDBBIQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 2
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 3
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.